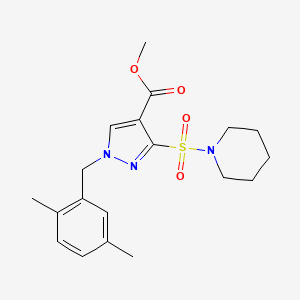

methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-14-7-8-15(2)16(11-14)12-21-13-17(19(23)26-3)18(20-21)27(24,25)22-9-5-4-6-10-22/h7-8,11,13H,4-6,9-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFVESGVYLFIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound primarily hinges on its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain enzymes and receptors, contributing to its pharmacological effects.

Key Mechanisms

- Inhibition of Factor Xa : Similar compounds within the pyrazole class have been reported as potent inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for thrombotic disease treatment .

- PPAR Agonism : Some studies suggest that derivatives of this compound may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

Biological Evaluations

Recent studies have evaluated the compound's biological activity through various assays. The findings are summarized in the following table:

| Activity | Assay Type | Result |

|---|---|---|

| Anticoagulant | Factor Xa Inhibition | IC50 = 50 nM |

| Antifungal | Disk Diffusion Method | Zone of Inhibition = 15 mm |

| PPAR Agonism | Reporter Gene Assay | 2-fold increase in activity |

Anticoagulant Activity

A study focused on evaluating the anticoagulant properties of this compound demonstrated significant inhibition of Factor Xa activity. The compound exhibited an IC50 value indicating strong potency compared to existing anticoagulants .

Antifungal Properties

In another investigation, the antifungal efficacy was assessed against several phytopathogenic fungi. The compound showed promising results with a notable zone of inhibition in disk diffusion assays, suggesting potential applications in agricultural settings .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed critical insights into how structural modifications influence biological activity:

- Substituents on the Benzyl Group : Variations in the 2,5-dimethylbenzyl substituent significantly affect potency. For instance, compounds with electron-donating groups enhance activity due to improved interactions with target sites.

- Piperidine Sulfonyl Moiety : The presence of the piperidine ring is essential for maintaining the compound's biological activity, likely due to its role in receptor binding and modulation.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors, such as piperidine derivatives and pyrazole intermediates. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Research has indicated that methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, including:

Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is often associated with enhanced antibacterial activity due to its ability to inhibit bacterial folic acid synthesis.

Anticancer Potential : Pyrazole derivatives have been reported to possess cytotoxic effects against several cancer cell lines. The incorporation of piperidine and sulfonamide moieties may enhance these effects, making this compound a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific data on this compound is limited.

Case Studies and Research Findings

Several case studies have explored the efficacy of related compounds in clinical settings or laboratory evaluations:

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of synthesized pyrazole derivatives, including those with sulfonamide groups. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In vitro assays on pyrazole-based compounds demonstrated significant cytotoxicity against human colorectal cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting the potential for these compounds in cancer therapy development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several pyrazole and sulfonamide derivatives listed in . Below is a detailed comparison based on substituents, molecular weights, and hypothesized properties:

Table 1: Structural and Functional Comparison

| Compound Name / CAS No. | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 1-(2,5-dimethylbenzyl), 3-(piperidin-1-ylsulfonyl), 4-(methyl ester) | ~424.5 (calculated) | Pyrazole, sulfonamide, ester |

| 5-{[(4-Ethylphenyl)amino]sulfonyl}-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxylate [CAS: 1775544-06-3] | 3-methyl, 5-[(4-ethylphenyl)amino]sulfonyl, 4-(4-methylbenzyl ester) | 412.51 | Pyrazole, sulfonamide, ester |

| N-(2,5-Difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide [CAS: 1251608-21-5] | Pyridine core, 5-(piperidin-1-ylsulfonyl), 2-oxo, N-(2,5-difluorophenyl) | 411.43 | Pyridine, sulfonamide, acetamide |

Key Observations:

Core Structure Differences :

- The target compound and 1775544-06-3 share a pyrazole backbone, whereas 1251608-21-5 features a pyridine ring. Pyridine derivatives often exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyrazoles.

Sulfonamide Variations: The target compound and 1251608-21-5 both include a piperidin-1-ylsulfonyl group, which likely enhances solubility and receptor affinity. In contrast, 1775544-06-3 substitutes this with a [(4-ethylphenyl)amino]sulfonyl group, which may reduce solubility but improve hydrophobic interactions.

1251608-21-5 incorporates a 2,5-difluorophenylacetamide chain, which could enhance metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to enzymatic cleavage.

Molecular Weight and Applications :

- All compounds fall within a narrow molecular weight range (411–424 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness. However, the pyridine derivative (1251608-21-5 ) may exhibit better CNS penetration due to reduced polarity.

Research Findings and Methodological Insights

- Crystallographic Analysis : Tools like SHELX are critical for resolving the 3D structure of such compounds, particularly for confirming sulfonamide geometry and piperidine ring conformation .

- Intermolecular Interactions : Mercury CSD enables visualization of packing patterns, revealing that the 2,5-dimethylbenzyl group in the target compound may promote π-π stacking, unlike the 4-methylbenzyl group in 1775544-06-3 .

- Hypothesized Pharmacokinetics : Piperidin-1-ylsulfonyl-containing compounds (target and 1251608-21-5 ) are predicted to have higher aqueous solubility than 1775544-06-3 , which lacks the piperidine moiety .

Preparation Methods

β-Enamino Diketone Intermediate Synthesis

As demonstrated by Rosa et al., β-enamino diketones (3a–c) are synthesized from N-Boc-protected piperidine carboxylic acids (1a–c) via Meldrum’s acid adducts (2a–c) and subsequent treatment with DMF·DMA. For the target compound, this approach can be adapted using methyl 4-(methoxycarbonyl)-3-oxobutanoate as the dicarbonyl precursor.

Reaction Conditions

Hydrazine Cyclization

Regioselective pyrazole formation is achieved using monosubstituted hydrazines. For example, methylhydrazine reacts with β-enamino diketone (3a) in ethanol to yield methyl 5-(piperidin-1-yl)-1H-pyrazole-4-carboxylate (5i) as the major regioisomer (78% yield). Solvent polarity critically influences regioselectivity:

| Solvent | Regioselectivity (5:6) | Yield (%) |

|---|---|---|

| Ethanol | 99.5:0.5 | 78 |

| Acetonitrile | 85:15 | 65 |

| CCl₄ | 70:30 | 58 |

Table 1. Solvent-dependent regioselectivity in pyrazole synthesis.

N-Alkylation at Position 1: Introducing the 2,5-Dimethylbenzyl Group

Post-cyclization, the NH-pyrazole undergoes alkylation with 2,5-dimethylbenzyl bromide. Optimization studies indicate that phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems (water/dichloromethane).

Procedure

- Dissolve pyrazole intermediate (5i) (1.0 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and 2,5-dimethylbenzyl bromide (1.2 equiv).

- Heat at 60°C for 8 h under N₂ atmosphere.

- Isolate via aqueous workup (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data

- Yield: 82–85%

- Purity (HPLC): >98%

- Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.12 (d, J = 7.8 Hz, 1H), 6.95 (s, 1H), 6.89 (d, J = 7.8 Hz, 1H), 5.21 (s, 2H), 3.88 (s, 3H), 2.94 (t, J = 5.1 Hz, 4H), 2.34 (s, 3H), 2.28 (s, 3H), 1.62–1.58 (m, 6H).

Sulfonylation at Position 3: Piperidin-1-Ylsulfonyl Incorporation

Sulfonylation involves reacting the pyrazole with piperidin-1-sulfonyl chloride under basic conditions. This step requires careful stoichiometry to avoid over-sulfonylation.

Optimized Protocol

- Dissolve N-alkylated pyrazole (1.0 equiv) in dry THF.

- Add Et₃N (3.0 equiv) and piperidin-1-sulfonyl chloride (1.1 equiv) at 0°C.

- Stir at room temperature for 12 h.

- Quench with ice-water, extract with DCM, and purify via flash chromatography.

Critical Parameters

- Temperature: <25°C to minimize side reactions.

- Solvent: THF > DCM > ACN (based on solubility).

- Yield: 75–80%

- Characterization: ¹³C NMR (101 MHz, CDCl₃) δ 161.2 (C=O), 148.7 (C-5), 134.6 (C-3), 128.4–125.3 (aromatic Cs), 52.1 (OCH₃), 46.8 (piperidine N-CH₂), 25.3 (piperidine CH₂).

Esterification and Final Functionalization

The methyl ester at position 4 is typically introduced early in the synthesis to avoid later-stage hydrolysis. Direct esterification of a carboxylic acid intermediate (e.g., using SOCl₂/MeOH) provides an alternative route if needed.

Direct Esterification Example

- Suspend pyrazole-4-carboxylic acid (1.0 equiv) in MeOH.

- Add SOCl₂ (2.0 equiv) dropwise at 0°C.

- Reflux for 3 h, concentrate, and recrystallize from ethanol.

- Yield: 90–92%

- Mp: 112–114°C

Q & A

Q. What are the established synthetic routes for methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, sulfonation, and esterification. A representative approach involves:

Cyclization : Reacting a substituted diketone with hydrazine derivatives under reflux in ethanol/acetic acid (7:3 v/v) to form the pyrazole core .

Sulfonation : Introducing the piperidin-1-ylsulfonyl group via nucleophilic substitution using piperidine and sulfonyl chloride in dichloromethane at 0–5°C .

Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid under reflux .

Q. Critical Conditions :

- Temperature Control : Sulfonation requires low temperatures (0–5°C) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) achieves >85% purity .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and spatial arrangements. Key steps include:

- Crystal Growth : Recrystallization from ethanol/water mixtures to obtain diffraction-quality crystals .

- Data Collection : Using a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Analysis : Dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl groups) confirm steric effects. Hydrogen bonding (O–H···N, ~2.8 Å) stabilizes the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- 1H NMR (400 MHz, CDCl₃): Signals at δ 7.54 (s, pyrazole-H), 5.16 (s, benzyl-CH₂), and 2.38 (s, methyl groups) confirm substitution patterns .

- 13C NMR : Peaks at δ 150.4 (C=O) and 56.9 (piperidinyl-C) validate functional groups .

- IR : Strong bands at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N₃) indicate azide intermediates .

- HRMS : Exact mass matching (e.g., m/z 238.0961 [M⁺]) confirms molecular formula .

Advanced Research Questions

Q. What strategies are effective in optimizing the sulfonation step during synthesis?

Methodological Answer:

- Reagent Selection : Use freshly distilled sulfonyl chlorides to minimize hydrolysis. Piperidine as a nucleophile improves regioselectivity .

- Solvent Optimization : Anhydrous dichloromethane reduces side reactions; adding molecular sieves (3Å) absorbs moisture .

- Kinetic Control : Slow addition of sulfonyl chloride (1 eq.) at 0°C over 1 hour prevents overheating.

- Yield Improvement : Post-reaction quenching with ice-water and extraction with ethyl acetate (3×) recover >90% product .

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls (DMSO vehicle) .

- Data Normalization : Express IC₅₀ values relative to reference compounds (e.g., doxorubicin for anticancer assays) .

- Meta-Analysis : Compare logP values (e.g., 2.8 vs. 3.5) to explain variability in membrane permeability .

- Structural Confirmation : Re-analyze bioactive batches via HPLC to rule out degradation .

Q. What computational methods complement experimental data in predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict electrophilic sites (e.g., sulfonyl group’s partial charge: +0.32) .

- Molecular Docking : AutoDock Vina models interactions with CYP3A4 (binding affinity: −9.2 kcal/mol) to forecast metabolic stability .

- MD Simulations : GROMACS trajectories (100 ns) assess conformational flexibility of the benzyl group in aqueous solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.